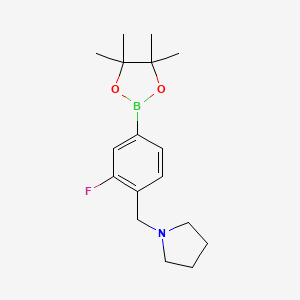

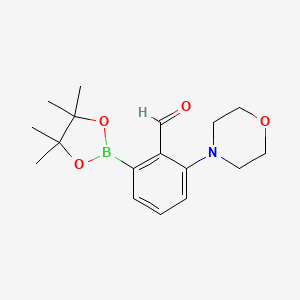

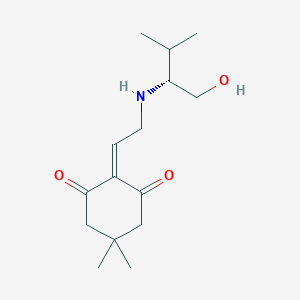

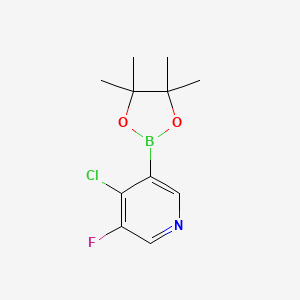

2-Formyl-3-(morpholino)phenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

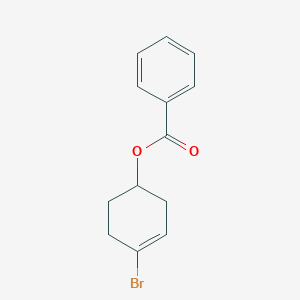

2-Formyl-3-(morpholino)phenylboronic acid pinacol ester is a chemical compound that is used as a starting material in various chemical reactions . It is a highly valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

The molecular weight of this compound is 317.19 . Its IUPAC name is 2-morpholino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde .Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are used in various chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .科学的研究の応用

Overview of Morpholino Derivatives in Research

Morpholino derivatives, including 2-Formyl-3-(morpholino)phenylboronic acid pinacol ester, have been extensively studied for their potential applications in various fields of scientific research. Morpholino oligos, closely related to the chemical structure , have been utilized to inhibit gene function in embryos across a range of model organisms, proving their utility in genetic studies. This approach has shown that morpholinos provide a relatively simple and rapid method to study gene function with careful controls, highlighting their importance in developmental biology (Heasman, 2002).

Chemical and Pharmacological Interest

The morpholine ring, a component of this compound, is found in various organic compounds developed for diverse pharmacological activities. Research on morpholine derivatives has demonstrated a broad spectrum of pharmacological profiles, underlining their significance in medicinal chemistry. Such studies have paved the way for the development of novel morpholine and pyran analogues with potent pharmacophoric activities, suggesting potential applications in drug design and synthesis (Asif & Imran, 2019).

Role in Anticancer Research

Cinnamic acid derivatives, to which this compound is related through its boronic acid component, have received attention in medicinal research for their anticancer potentials. The chemical versatility of cinnamic acids allows for the synthesis of various derivatives with antitumor efficacy, pointing towards the utility of such compounds in developing traditional and synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Antioxidant Activity Studies

Analytical methods used in determining antioxidant activity have also seen the application of compounds similar to this compound. Studies in this area focus on the mechanisms of action and potential applications of antioxidants in food engineering, medicine, and pharmacy, underscoring the relevance of phenylboronic acid derivatives in understanding the antioxidant capacity of various samples (Munteanu & Apetrei, 2021).

作用機序

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

The compound’s mode of action involves a process known as protodeboronation, which is a radical approach . Protodeboronation of boronic esters is a critical step in many chemical reactions, including the Suzuki-Miyaura coupling .

Biochemical Pathways

This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored at 2-8°c .

Result of Action

The result of the compound’s action is the facilitation of formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH. For instance, the compound should be stored at 2-8°C . Additionally, the rate of hydrolysis of similar phenylboronic pinacol esters is considerably accelerated at physiological pH .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

将来の方向性

特性

IUPAC Name |

2-morpholin-4-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)14-6-5-7-15(13(14)12-20)19-8-10-21-11-9-19/h5-7,12H,8-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMPROFBFFJXDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCOCC3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione](/img/structure/B6342689.png)